N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a hydroxyethyl group attached to an oxalamide backbone. Its complex structure suggests a range of chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide intermediate.
Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide intermediate with cyclopentyl bromide under basic conditions.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Addition of the hydroxyethyl group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form corresponding amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- N1-cyclopentyl-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide stands out due to the presence of the dimethoxyphenyl group, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-23-14-8-7-11(9-15(14)24-2)13(20)10-18-16(21)17(22)19-12-5-3-4-6-12/h7-9,12-13,20H,3-6,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUHWYDQELNGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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